8-喹啉胺基甲基苯酚

描述

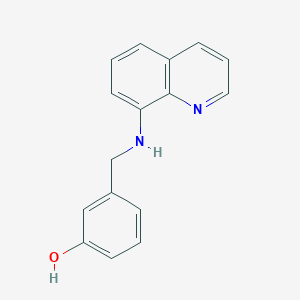

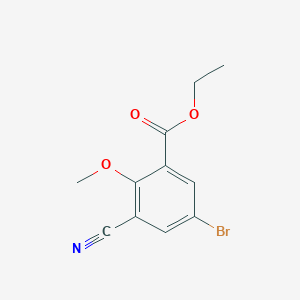

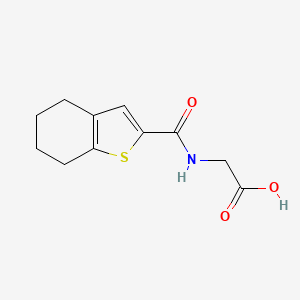

3-{[(Quinolin-8-yl)amino]methyl}phenol is an organic compound that features a quinoline moiety linked to a phenol group via an aminomethyl bridge. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and phenol functionalities in its structure allows for diverse chemical reactivity and biological activity.

科学研究应用

抗癌活性

喹啉衍生物已被确定为有效的抗癌剂。它们可以与各种细胞靶标相互作用,并干扰癌细胞增殖。 “8-喹啉胺基甲基苯酚”中喹啉部分的存在表明它可能通过靶向参与肿瘤生长和转移的特定酶或受体来表现出抗癌特性 .

抗氧化特性

具有喹啉结构的化合物已显示出显着的抗氧化活性,这对于保护细胞免受氧化应激至关重要。 这种特性在预防与氧化损伤相关的疾病(如神经退行性疾病)方面特别有益 .

抗炎用途

喹啉衍生物的抗炎潜力使其成为治疗炎症性疾病的候选药物。 它们可以调节身体的炎症反应,缓解症状,并可能阻止炎症性疾病的进展 .

抗疟疾应用

喹啉类化合物在抗疟疾药物中有着悠久的历史。 它们抑制引起疟疾的疟原虫物种生长的能力,使其在开发新的抗疟疾疗法中具有价值 .

抗 SARS-CoV-2(COVID-19)

最近的研究探索了喹啉衍生物作为潜在的 COVID-19 治疗方法。 它们与病毒蛋白的相互作用可能会破坏病毒的生命周期,为对抗 SARS-CoV-2 的治疗干预提供新的途径 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Quinolin-8-yl)amino]methyl}phenol typically involves the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Aminomethylation: The quinoline derivative is then subjected to aminomethylation using formaldehyde and an amine source, such as ammonium acetate, under acidic conditions to introduce the aminomethyl group.

Coupling with Phenol: The final step involves coupling the aminomethylated quinoline with phenol under basic conditions, often using a catalyst like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-{[(Quinolin-8-yl)amino]methyl}phenol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

3-{[(Quinolin-8-yl)amino]methyl}phenol undergoes various

属性

IUPAC Name |

3-[(quinolin-8-ylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-14-7-1-4-12(10-14)11-18-15-8-2-5-13-6-3-9-17-16(13)15/h1-10,18-19H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITKOBMDTPUIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NCC3=CC(=CC=C3)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)

![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)

![N-[(2,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414664.png)

![2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1414669.png)

![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)